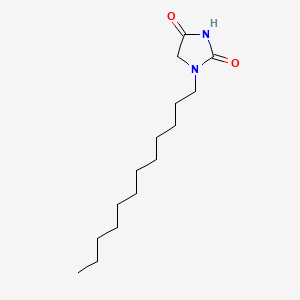

1-Dodecylimidazolidine-2,4-dione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-dodecylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(18)16-15(17)19/h2-13H2,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWNCNSXOZBQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234562 | |

| Record name | 1-Dodecylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85391-28-2 | |

| Record name | 1-Dodecyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecylimidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical and Structural Characterization in 1 Dodecylimidazolidine 2,4 Dione Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the connectivity and functional groups within a molecule. For 1-Dodecylimidazolidine-2,4-dione, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the dodecyl chain and the imidazolidine-2,4-dione ring. The long alkyl chain will produce a characteristic set of signals: a triplet around 0.88 ppm for the terminal methyl (CH₃) group, a complex multiplet region between approximately 1.25 and 1.65 ppm for the ten methylene (B1212753) (CH₂) groups of the chain, and a triplet around 3.5 ppm for the methylene group directly attached to the nitrogen atom of the hydantoin (B18101) ring. The protons on the C5 of the imidazolidine (B613845) ring would likely appear as a singlet at approximately 3.9 ppm. The N-H proton of the hydantoin ring is expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal) | ~0.88 | Triplet |

| (CH₂)₁₀ | ~1.25 - 1.65 | Multiplet |

| N-CH₂ | ~3.5 | Triplet |

| C5-H₂ | ~3.9 | Singlet |

| N-H | Variable | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the methylene carbon of the ring, and the carbons of the dodecyl chain. The two carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring are expected to resonate at the downfield end of the spectrum, typically in the range of 155-175 ppm. thieme-connect.com The C5 methylene carbon of the ring would likely appear around 45-55 ppm. The carbons of the dodecyl chain will show a series of signals in the upfield region, with the terminal methyl carbon appearing at approximately 14 ppm and the various methylene carbons resonating between 22 and 40 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2=O | ~156 |

| C4=O | ~174 |

| C5 | ~50 |

| N-CH₂ | ~40 |

| (CH₂)₁₀ | ~22 - 32 |

| CH₃ (terminal) | ~14 |

Note: Predicted values are based on typical chemical shift ranges for analogous compounds. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, the most prominent absorption bands would be from the carbonyl groups (C=O) of the hydantoin ring. researchgate.net These typically appear as strong absorptions in the region of 1700-1780 cm⁻¹. Often, two distinct bands are observed for the symmetric and asymmetric stretching of the two carbonyl groups. jst.go.jp The N-H stretching vibration is expected to produce a band in the range of 3200-3300 cm⁻¹. The C-H stretching vibrations of the long dodecyl chain will be visible as strong bands between 2850 and 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3250 | Medium-Strong |

| C-H Stretch (Alkyl) | ~2850 - 2960 | Strong |

| C=O Stretch (asymmetric) | ~1770 | Strong |

| C=O Stretch (symmetric) | ~1710 | Strong |

Note: Expected values are based on characteristic frequencies for the functional groups present. researchgate.netjst.go.jp

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A common fragmentation pattern for N-alkylated compounds involves cleavage of the alkyl chain. Therefore, significant fragment ions resulting from the loss of portions of the dodecyl chain would be expected. For instance, cleavage of the bond between the nitrogen and the first methylene group of the dodecyl chain would result in a stable fragment.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 268.22 | Molecular Ion |

| [M - C₁₁H₂₃]⁺ | 99 | Loss of undecyl radical |

| [C₁₂H₂₅]⁺ | 169 | Dodecyl cation |

Note: The molecular formula for this compound is C₁₅H₂₈N₂O₂.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a specific crystal structure for this compound is not publicly available, insights into its potential solid-state structure can be gained from the analysis of related hydantoin derivatives. koreascience.krrsc.org

Table 5: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value/Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Interactions | N-H···O=C hydrogen bonds, van der Waals forces |

| Molecular Packing | Layered structure with segregated polar and non-polar domains |

Note: These are predictions based on the known crystal structures of other N-substituted hydantoins.

Computational and Theoretical Investigations of 1 Dodecylimidazolidine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Dodecylimidazolidine-2,4-dione at the atomic level. These methods are employed to determine the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For derivatives of imidazolidine-2,4-dione, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in determining molecular geometry and bonding features in the ground state. These calculations can elucidate the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For instance, studies on related hydantoin (B18101) derivatives have shown that the energy gaps are comparable to those of other bioactive hydantoin-based compounds. researchgate.net

Furthermore, DFT calculations are used to compute various thermodynamic parameters, including enthalpy and free energy, which are essential for understanding the stability of different molecular conformations. researchgate.net The molecular electrostatic potential (MEP) maps generated from DFT calculations can identify the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

Studies on Tautomeric Stability

Imidazolidine-2,4-dione and its derivatives can exist in different tautomeric forms, primarily the diketo and keto-enol forms. The relative stability of these tautomers is crucial as it can significantly influence the molecule's biological activity and interaction with receptors. Computational studies on analogous heterocyclic systems, such as thiazolidine-2,4-dione, have revealed that the diketo form is generally the most stable tautomer, irrespective of the substituent. researchgate.net Quantum chemical calculations can predict the relative energies and Gibbs free energies of the different tautomers, thereby determining the most probable form under physiological conditions. researchgate.net

The equilibrium between tautomers can be influenced by several factors, including solvent effects and intramolecular hydrogen bonding. masterorganicchemistry.com For dicarbonyl compounds like pentane-2,4-dione, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond, creating a stable six-membered ring. echemi.comvaia.com While the long dodecyl chain in this compound does not directly participate in tautomerism, its steric and electronic effects can subtly influence the stability of the tautomeric forms of the imidazolidine-2,4-dione ring.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with biological macromolecules. These methods provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of biological systems.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used to screen virtual libraries of compounds against a specific biological target and to understand the key interactions that stabilize the ligand-receptor complex. For derivatives of imidazolidine-2,4-dione, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For example, docking studies on related thiazolidine-2,4-dione derivatives have been used to investigate their interactions with targets like Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). nih.gov

The results of molecular docking are often expressed as a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding pocket. nih.govijper.org

Illustrative Molecular Docking Results for a Hypothetical Target

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Hypothetical Kinase A | -8.5 | LEU255, VAL263, ALA285, LYS310 |

| Reference Inhibitor | Hypothetical Kinase A | -9.2 | LEU255, TYR260, LYS310, ASP381 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose and to refine the interaction patterns. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the calculation of binding free energies.

For imidazolidine-2,4-dione derivatives, MD simulations have been used to study their inhibitory mechanism on targets like Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov Analysis of the simulation trajectories can reveal the stability of the complex through metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms. Furthermore, MD simulations can highlight the flexibility of different regions of the protein upon ligand binding. nih.gov

Protein-Ligand Interaction Profiling (PLIP)

The Protein-Ligand Interaction Profiler (PLIP) is a tool used for the automated detection and visualization of non-covalent interactions between proteins and ligands in 3D structures, which can be derived from experimental methods or computational approaches like molecular docking and MD simulations. nih.gov PLIP can identify a wide range of interactions, including hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, and water bridges. nih.gov This detailed interaction profiling is essential for a comprehensive understanding of the molecular recognition process and for guiding lead optimization efforts. The application of PLIP has been extended to include interactions with DNA and RNA, broadening its utility in drug discovery. nih.gov

In Silico Prediction of Potential Bioactivity-Related Characteristics

In silico methods are crucial in modern drug discovery for providing rapid and cost-effective evaluation of a compound's potential as a drug candidate. These computational tools predict various properties, including drug-likeness and potential toxicity, based on the molecule's structure.

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often guided by a set of rules, most notably Lipinski's Rule of Five. These rules evaluate key physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that comply with these rules are considered more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound, a hypothetical drug-likeness assessment based on its chemical structure would involve calculating these parameters. The imidazolidine-2,4-dione head group provides polarity and hydrogen bonding capabilities, while the long dodecyl tail contributes significantly to its lipophilicity.

Below is a table of predicted drug-likeness parameters for this compound.

Table 1: Hypothetical Drug-Likeliness Profile of this compound This table is generated based on the chemical structure of this compound and standard computational chemistry principles. No specific published data was found for this exact compound.

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 254.4 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from the N-H group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (from the C=O groups) | ≤ 10 | Yes |

Based on this hypothetical analysis, this compound would be considered to have a favorable drug-like profile according to Lipinski's rules.

Predictive toxicology is an essential in silico evaluation to identify potential safety concerns early in the drug development process. Web-based platforms like ProTox-II utilize machine-learning models built from large experimental datasets to predict a wide range of toxicity endpoints. nih.govamericanelements.com These endpoints include acute oral toxicity (expressed as an LD50 value and a toxicity class), organ-specific toxicity like hepatotoxicity, and other adverse effects such as carcinogenicity, mutagenicity, and cytotoxicity. nih.gov

The ProTox-II platform, for instance, classifies compounds into six toxicity classes based on their predicted LD50 values, ranging from Class I (fatal if swallowed) to Class VI (non-toxic). charite.de The predictions are generated by comparing the input molecule to compounds with known toxicity profiles and analyzing its structural fragments. nih.gov

A hypothetical predictive toxicology report for this compound using a ProTox-II-like platform is presented below. The predictions are based on the general toxicological profiles of long-chain alkyl compounds and heterocyclic moieties.

Table 2: Hypothetical ProTox-II Predictive Toxicology Profile for this compound This table represents a plausible but hypothetical output from a predictive toxicology platform like ProTox-II, as no specific published data exists for this compound.

| Toxicity Endpoint | Predicted Result | Average Similarity | Prediction Confidence |

| LD50 (rat, acute oral) | 1850 mg/kg | 75% | 68% |

| Toxicity Class | Class IV (Harmful if swallowed) | - | 70% |

| Hepatotoxicity | Inactive | 80% | 79% |

| Carcinogenicity | Inactive | 72% | 65% |

| Mutagenicity | Inactive | 85% | 81% |

| Cytotoxicity | Active | 78% | 74% |

This hypothetical assessment suggests that this compound might be classified as "harmful if swallowed" (Class IV), a common classification for many chemical compounds. charite.de The prediction of inactivity for hepatotoxicity, carcinogenicity, and mutagenicity would be a positive indicator for its safety profile. The predicted cytotoxicity could be related to the long lipid chain, which might disrupt cell membranes, a mechanism common to some surfactants.

Exploration of Biological and Medicinal Research Applications of Imidazolidine 2,4 Dione Derivatives Contextualizing 1 Dodecylimidazolidine 2,4 Dione Research

Research on Anti-cancer and Antitumor Potential

Imidazolidine-2,4-dione derivatives have emerged as a promising class of compounds in cancer research. researchgate.net Studies have demonstrated their ability to inhibit tumor growth through various mechanisms, establishing them as valuable scaffolds for the development of novel antineoplastic agents. rjpn.orgnih.govtandfonline.com

Investigations of VEGFR-2 Inhibition

A key strategy in modern cancer therapy is the inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, making it a prime target for anticancer drugs. nih.gov Several studies have identified imidazolidine-2,4-dione and related thiazolidine-2,4-dione derivatives as potent VEGFR-2 inhibitors. nih.govacs.org

For instance, one study reported a series of thiazolidine-2,4-dione derivatives with significant VEGFR-2 inhibitory activity. Compound 22 from this series demonstrated a particularly high efficacy with a half-maximal inhibitory concentration (IC50) of 0.079 µM, comparable to the established inhibitor Sorafenib (IC50 = 0.046 µM). nih.gov Another investigation into trisubstituted imidazolinone derivatives found that compound 3j showed superior VEGFR-2 inhibition (IC50 = 0.07 µM), nearly equal to Sorafenib (IC50 = 0.06 µM) and more potent than Sunitinib (IC50 = 0.12 µM). acs.org Further research on thiazolidine-2,4-diones identified compound 15 as another effective inhibitor with an IC50 value of 0.081 μM against VEGFR-2. rsc.org

Table 1: VEGFR-2 Inhibitory Activity of Selected Imidazolidine-2,4-dione and Bioisostere Derivatives

| Compound | Derivative Class | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

|---|---|---|---|---|---|

| Compound 22 | Thiazolidine-2,4-dione | 0.079 | Sorafenib | 0.046 | nih.gov |

| Compound 3j | Imidazolinone | 0.07 | Sorafenib | 0.06 | acs.org |

| Compound 15 | Thiazolidine-2,4-dione | 0.081 | - | - | rsc.org |

| Quinoline derivative 10a | Thiazolidine-2,4-dione | 0.065 | Sorafenib | 0.054 | plos.org |

Studies on Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage DNA topology during replication and transcription, making them established targets for cancer chemotherapy. nih.govmdpi.com Certain imidazolidine-2,4-dione derivatives and their analogs have been investigated as topoisomerase inhibitors. These compounds can interfere with the enzyme's function, leading to DNA damage and ultimately cell death in cancer cells. nih.gov

Research has shown that hybrids of imidazole-2-thione and acenaphthylenone can act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov In one study, compounds 5b and 5h were found to be 1.5 and 3 times more active, respectively, than the standard chemotherapeutic drug doxorubicin against the MCF-7 breast cancer cell line. nih.gov This dual mechanism, which involves inserting into the DNA structure and inhibiting the enzyme, represents a potent strategy for developing anticancer agents. nih.gov

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key feature of many anticancer agents is their ability to induce apoptosis. Imidazolidine-2,4-dione derivatives have been shown to trigger this process in various cancer cell lines. mdpi.comnih.gov

The mechanisms often involve the modulation of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are central regulators of apoptosis. mdpi.com For example, one 5,5-diphenylhydantoin derivative, compound 24 , was found to induce apoptosis by decreasing the levels of anti-apoptotic proteins BCL-2 and MCL-1. mdpi.com Another study on a 2-thioxoimadazolidin-4-one derivative (compound 4 ) demonstrated a 19.35-fold increase in apoptosis in HepG2 liver cancer cells. nih.gov This was accompanied by an enhanced expression of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, alongside the inhibition of the anti-apoptotic Bcl-2 gene. nih.gov Further research showed that thiazolidine-2,4-dione derivative 15 also induced apoptosis in HT-29 cancer cells by increasing the levels of BAX (4.8-fold) and caspases while decreasing Bcl-2 levels (2.8-fold). rsc.org

Table 2: Apoptosis Induction by Imidazolidine-2,4-dione Derivatives

| Compound | Cell Line | Key Mechanism | Observed Effect | Source |

|---|---|---|---|---|

| Compound 24 | MCF-7 | Diminished anti-apoptotic proteins | Reduced levels of BCL-2 and MCL-1 | mdpi.com |

| Compound 4 | HepG2 | Modulation of pro- and anti-apoptotic genes | 19.35-fold increase in apoptotic cells | nih.gov |

| Compound 15 | HT-29 | Modulation of BAX/Bcl-2 ratio and caspases | Increase in apoptotic cells from 3.1% to 31.4% | rsc.org |

| Compounds 5b & 5h | MCF-7 | Induction of early and late apoptosis | Increase in late apoptosis to 22.7% and 28.4% respectively | nih.gov |

Mechanisms of Cell Cycle Arrest

In addition to inducing apoptosis, imidazolidine-2,4-dione derivatives can exert their anticancer effects by causing cell cycle arrest. This prevents cancer cells from progressing through the phases of division and proliferation. nih.gov

Studies on Antimicrobial and Antifungal Activities

The imidazolidine-2,4-dione scaffold is also a foundation for the development of agents with antimicrobial and antifungal properties. mdpi.comdoaj.org A study evaluating twenty-two different imidazolidine-2,4-dione derivatives found they exerted moderate antibacterial activity against 15 bacterial strains and weak antifungal activity against 4 yeast strains. doaj.org The effectiveness of these compounds was determined by their minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC). doaj.org

Another study focusing on imidazole (B134444) derivatives containing a 2,4-dienone motif identified compounds 31 and 42 as having strong, broad-spectrum inhibitory effects against Candida species, including fluconazole-resistant strains, with MIC values of 8 µg/mL. nih.gov These compounds also showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Similarly, research on thiazolidine-2,4-dione derivatives has identified compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govmdpi.com

Table 3: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound | Target Organism | Activity Type | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Compound 31 | C. albicans 64110 (Fluconazole-resistant) | Antifungal | 8 | nih.gov |

| Compound 42 | C. albicans 64110 (Fluconazole-resistant) | Antifungal | 8 | nih.gov |

| Compound 31 | Staphylococcus aureus UA1758 | Antibacterial | 8 | nih.gov |

| Compound 42 | Staphylococcus aureus UA1758 | Antibacterial | 4 | nih.gov |

Research on Antidiabetic and Metabolic Modulating Properties

Imidazolidine-2,4-dione derivatives have been investigated as potential therapeutic agents for type 2 diabetes. asianpubs.orgresearchgate.net This interest stems from their structural similarity to thiazolidinediones (TZDs), a class of drugs used to improve insulin (B600854) sensitivity. asianpubs.org By acting as bioisosteres, where a part of a molecule is replaced with another with similar properties, imidazolidine-2,4-diones are explored for similar or improved antidiabetic effects. asianpubs.org

A study on novel imidazolidine-2,4-dione derivatives found that compound 3b showed notable antidiabetic activity, reducing blood glucose levels in a screening model. asianpubs.org Further research into 3-(arylsulfonyl)spiroimidazolidine-2,4-diones identified several compounds with excellent in vivo hypoglycemic activity. Compound 2a , for example, produced a blood glucose reduction of -286 ± 7 mg/dL after 5 hours, which was superior to the standard drug glipizide (-270 ± 8 mg/dL). researchgate.net

Another approach targets protein tyrosine phosphatase-1B (PTP1B), a negative regulator in insulin signaling pathways. nih.gov Inhibiting PTP1B is a recognized strategy for treating type 2 diabetes. A series of imidazolidine-2,4-dione derivatives were designed as selective PTP1B inhibitors, demonstrating another avenue through which this chemical scaffold can be utilized for metabolic modulation. nih.gov

Investigations of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating glucose and lipid metabolism. mdpi.com The gamma isoform, PPAR-γ, is a primary therapeutic target for enhancing insulin sensitivity and glucose uptake through the action of agonist compounds. nih.gov Thiazolidinediones (TZDs) are a well-known class of drugs that function as PPAR-γ agonists to improve insulin sensitivity in the treatment of type 2 diabetes. nih.govasianpubs.org

Research has explored the potential of imidazolidine-2,4-dione derivatives as bioisosteres of the thiazolidine-2,4-dione ring, aiming to identify new PPAR-γ agonists. asianpubs.org This interest stems from the desire to find compounds with similar or improved efficacy, potentially with a better safety profile than existing TZDs, which have been associated with adverse effects. asianpubs.org The activation of PPAR-γ by agonists like thiazolidinediones can induce adipogenesis in bone marrow stromal cells. nih.gov While PPAR-γ agonists are recognized for their receptor-mediated effects on gene expression, they can also exert actions that are independent of this receptor. nih.gov

Table 1: Investigated PPAR-γ Agonism in Imidazolidine-2,4-dione Derivatives

| Derivative Class | Research Focus | Key Findings |

|---|---|---|

| General Imidazolidine-2,4-diones | Bioisosteric replacement for thiazolidinediones. asianpubs.org | Explored as potential PPAR-γ agonists for antidiabetic effects. asianpubs.org |

| Thiazolidinediones (for context) | Activation of PPARs to modulate insulin sensitivity. nih.gov | Effective anti-hyperglycemic agents. nih.gov |

Studies on Insulin Sensitivity Modulation

The modulation of insulin sensitivity is a critical area of research for metabolic diseases, particularly type 2 diabetes. asianpubs.org Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator in both insulin and leptin signaling pathways, making it a significant target for therapies aimed at treating type 2 diabetes and obesity. nih.gov Inhibition of PTP1B can lead to increased insulin sensitivity and a reduction in blood sugar levels. nih.gov

In this context, imidazolidine-2,4-dione derivatives have been designed and synthesized as potential PTP1B inhibitors. nih.govnih.gov Through strategies like 'core hopping,' researchers have identified selective inhibitors from this class of compounds. nih.gov For instance, one study identified a specific imidazolidine-2,4-dione derivative as a selective PTP1B inhibitor with an IC50 value of 2.07 μM. nih.gov

Research into Glucose Utilization Regulation

Imidazolidine-2,4-dione derivatives have been investigated for their potential to regulate glucose utilization, a key aspect of managing hyperglycemia in diabetes. asianpubs.org Thiazolidinediones, a related class of compounds, are known to improve glucose utilization without stimulating the release of insulin. asianpubs.org The research into imidazolidine-2,4-diones as potential antidiabetic agents often involves screening for their ability to reduce blood glucose levels. asianpubs.orgresearchgate.net

In one study, a series of novel imidazolidine-2,4-dione derivatives were synthesized and evaluated in a mouse hyperglycemia model. asianpubs.org One of the synthesized compounds demonstrated a 33% inhibitory rate on blood glucose levels. asianpubs.org Another study on new 3-arylsulfonylimidazolidine-2,4-diones found that some of these compounds exhibited significant hypoglycemic activity in an alloxanized diabetic rat model. researchgate.net Specifically, one compound showed a reduction in blood glucose level of -286 ± 7 mg/dL after 5 hours, which was comparable to the standard drug glipizide. researchgate.net

Table 2: Research Findings on Glucose Regulation by Imidazolidine-2,4-dione Derivatives

| Derivative | Model | Key Findings |

|---|---|---|

| N1-benzyl substituted imidazolidine-2,4-dione | Mouse hyperglycemia model | Showed a 33% inhibitory rate on blood glucose. asianpubs.org |

| 3-arylsulfonylimidazolidine-2,4-dione (Compound 2a) | Alloxanized diabetic rat model | Reduced blood glucose by -286 ± 7 mg/dL after 5 hours. researchgate.net |

| 3-arylsulfonylimidazolidine-2,4-dione (Compound 2b) | Alloxanized diabetic rat model | Reduced blood glucose by -268 ± 9 mg/dL. researchgate.net |

Anti-inflammatory Property Investigations

The imidazolidine-2,4-dione (hydantoin) structure is a functional component in compounds exhibiting anti-inflammatory activity. nih.gov Research has shown that derivatives of this scaffold can act as potent anti-inflammatory agents. nih.gov For example, an indole-hydantoin derivative, IH-1, was found to affect LPS-induced inflammatory responses in murine macrophage-like cells. nih.gov This compound was observed to suppress the LPS-induced phosphorylation of the NF-κB p65 subunit at Ser276, thereby attenuating the transcriptional activity of NF-κB. nih.gov

Furthermore, studies on 2-thioxoimidazolidin-4-one derivatives, which are structurally related to imidazolidine-2,4-diones, have demonstrated significant anti-inflammatory activity. nih.gov These compounds were shown to suppress the release of nitric oxide in LPS-activated RAW264.7 cells. nih.gov One particular compound significantly downregulated the expression of IL-6 and TNF-α genes in these cells. nih.gov

Antiviral Research

Imidazolidine-2,4-diones are a class of heterocyclic compounds that have been recognized for their potent activities against several viruses. nih.gov Research has been conducted on their efficacy against viruses such as dengue virus, enterovirus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). nih.gov The antiviral mechanism of some imidazolidinone derivatives against HIV involves the inhibition of HIV aspartic protease activity. nih.gov

Specific derivatives have shown targeted antiviral effects. For instance, pyridyl-imidazolidinones have demonstrated potent and specific activity against human enterovirus 71 (EV71). nih.gov Their mode of action is by targeting the VP1 capsid protein of the virus, which in turn inhibits viral adsorption and/or the uncoating of viral RNA. nih.gov Additionally, S-glucosylated hydantoins have been identified as new antiviral agents, with some compounds showing activity against both HSV-1 and HSV-2. nih.gov Other research has identified 3-benzhydryl-5-isopropyl hydantoin (B18101) as having a selective inhibitory effect against the vaccinia virus. nih.gov

Table 3: Antiviral Activity of Imidazolidine-2,4-dione Derivatives

| Derivative Class | Target Virus | Mechanism of Action / Key Findings |

|---|---|---|

| Imidazolidinones | HIV | Inhibition of HIV aspartic protease activity. nih.gov |

| Pyridyl-imidazolidinones | Human enterovirus 71 (EV71) | Targets the EV71 capsid protein VP1. nih.gov |

| S-glucosylated hydantoins | HSV-1 and HSV-2 | Active against both herpes simplex virus types. nih.gov |

| 3-benzhydryl-5-isopropyl hydantoin | Vaccinia virus | Exhibited selective inhibitory effects. nih.gov |

Studies on Neurological Activity (e.g., Anticonvulsant, Anti-arrhythmic)

Hydantoin derivatives are well-established for their use as anticonvulsant agents. jddtonline.infomdpi.com They are generally effective against partial and tonic-clonic seizures. jddtonline.info Phenytoin (B1677684) is a primary example of a hydantoin derivative used in the treatment of epilepsy. jddtonline.infopcbiochemres.com Research into new hydantoin derivatives aims to identify compounds with improved anticonvulsant activity. pcbiochemres.com For example, 1-benzenesulfonyl-5,5-diphenylhydantoin has shown potent anticonvulsant activity against MES seizures, comparable to phenytoin. pcbiochemres.com

In addition to anticonvulsant properties, hydantoin derivatives have also been investigated for other neurological and related activities. mdpi.com Phenytoin itself is also utilized in the management of cardiac arrhythmias. jddtonline.infopcbiochemres.com Furthermore, the effects of some imidazolidine-2,4-dione derivatives on the central nervous system have been a subject of pharmacological screening, including investigations into their potential antinociceptive involvement. mdpi.com

Table 4: Neurological Activity of Imidazolidine-2,4-dione Derivatives

| Derivative | Activity | Key Findings |

|---|---|---|

| Phenytoin | Anticonvulsant, Anti-arrhythmic | A primary drug for epilepsy and also used for cardiac arrhythmias. jddtonline.infopcbiochemres.com |

| 1-benzenesulfonyl-5,5-diphenylhydantoin | Anticonvulsant | Potent activity against MES seizures, comparable to Phenytoin. pcbiochemres.com |

| 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione | Central Nervous System Activity | Investigated for potential antinociceptive effects. mdpi.com |

Targeting Specific Protein Phosphatases

Protein phosphatases are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases. Imidazolidine-2,4-dione derivatives have emerged as promising inhibitors of specific protein phosphatases.

Protein Tyrosine Phosphatase-1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. juniperpublishers.comnih.gov Consequently, inhibitors of PTP1B are considered potential therapeutic agents for type 2 diabetes and obesity. juniperpublishers.commdpi.com A series of novel imidazolidine-2,4-dione derivatives have been designed and synthesized as PTP1B inhibitors, with some compounds exhibiting potent inhibitory activities with IC50 values in the micromolar range. mdpi.com The design strategy often involves a "core hopping" approach, where the imidazolidine-2,4-dione ring serves as a central scaffold. juniperpublishers.com Molecular docking studies have helped to elucidate the binding modes of these inhibitors with the PTP1B enzyme, providing insights for the design of more selective and effective inhibitors. juniperpublishers.commdpi.com

While no specific studies on 1-Dodecylimidazolidine-2,4-dione as a PTP1B inhibitor are available, the presence of a long, lipophilic dodecyl chain at the N-1 position would significantly alter its physicochemical properties. This could influence its binding affinity and selectivity for the PTP1B active site.

Table 1: Examples of Imidazolidine-2,4-dione Derivatives as PTP1B Inhibitors

| Compound | Modifications | PTP1B IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 1 | Varied substitutions on a benzylidene moiety at C-5 | 0.57 - 172 | mdpi.com |

Note: The table is illustrative of the types of derivatives studied and does not include this compound due to a lack of specific data.

Lymphoid-Specific Tyrosine Phosphatase (LYP), also known as PTPN22, is exclusively expressed in immune cells and is a critical down-regulator of T-cell receptor (TCR) signaling. iu.edu This makes it a significant target for the treatment of various autoimmune diseases. iu.edu Research has led to the design and synthesis of imidazolidine-2,4-dione derivatives as novel LYP inhibitors. iu.edunih.gov Certain cinnamic acid-based derivatives have demonstrated good LYP inhibitory activities, with IC50 values in the low micromolar range. iu.edu The most potent of these were identified as competitive and reversible inhibitors of LYP. iu.edu Furthermore, these compounds have shown selectivity for LYP over other phosphatases and have been found to regulate the TCR signaling pathway in Jurkat T cells. iu.edu

There is currently no published research on the LYP inhibitory activity of this compound.

Table 2: Cinnamic Acid-Based Imidazolidine-2,4-dione LYP Inhibitors

| Compound | LYP IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 9p | 2.85 - 6.95 | Not specified | iu.edu |

Note: This table presents data for representative derivatives from the cited study.

Cannabinoid Receptor (CB1) Modulation Studies

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is a key target for therapeutic intervention in a range of conditions, including obesity, metabolic syndrome, and drug dependence. mdpi.com The imidazolidine-2,4-dione scaffold has been utilized to develop antagonists and inverse agonists for the CB1 receptor. mdpi.com Specifically, 1,3,5-triphenylimidazolidine-2,4-dione derivatives have been synthesized and shown to possess high affinity and selectivity for the human CB1 receptor. mdpi.com For instance, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and its bromo-analogue are among the highest affinity imidazolidine-2,4-dione derivatives for the human CB1 receptor reported to date. mdpi.com Studies using a [35S]-GTPγS binding assay have confirmed the inverse agonist properties of these compounds at the CB1 receptor. mdpi.com

No studies concerning the modulation of the CB1 receptor by this compound have been identified. The long alkyl chain of this specific compound would significantly increase its lipophilicity, a property that could influence its interaction with the transmembrane domains of the CB1 receptor.

Structure-Activity Relationship (SAR) Elucidation in Pharmacological Contexts

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For imidazolidine-2,4-dione derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. mdpi.commdpi.com For PTP1B inhibitors, 3D-QSAR studies using CoMFA and CoMSIA techniques have been employed to explore the SAR of novel imidazolidine-2,4-dione derivatives. mdpi.com These studies have generated predictive models and contour maps that provide valuable information about the structural features relevant to bioactivity. mdpi.com

In the context of CB1 receptor antagonists, SAR studies on 1,3,5-triphenylimidazolidine-2,4-dione derivatives revealed the importance of the substituents on the phenyl rings for affinity and activity. mdpi.com For this compound, the dodecyl group at the N-1 position is a key structural feature. This long alkyl chain would confer significant lipophilicity to the molecule. In many pharmacological contexts, lipophilicity influences membrane permeability, protein binding, and metabolic stability. Depending on the specific target, this could either enhance or diminish biological activity. For instance, if the binding pocket of a target protein has a significant hydrophobic region, the dodecyl chain could form favorable interactions, leading to increased potency.

Design Principles for Hybrid Pharmacophores and Bioisosteric Modifications

The design of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a well-established strategy in drug discovery to enhance affinity, selectivity, and efficacy. The imidazolidine-2,4-dione scaffold has been incorporated into such hybrid structures.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is another key strategy in medicinal chemistry to modulate the biological activity, selectivity, and pharmacokinetic properties of a lead compound. nih.gov The imidazolidine-2,4-dione ring itself can be considered a bioisostere of the thiazolidinedione ring, a scaffold found in a class of antidiabetic drugs. researchgate.net This bioisosteric replacement has been explored in the search for new antidiabetic agents with potentially improved safety profiles. researchgate.net

Furthermore, molecular modifications of the imidazolidine (B613845) scaffold through bioisosteric replacement of various substituents have been shown to produce variations in biological responses. nih.gov For example, the replacement of a carbonyl group with a thiocarbonyl to create a 2-thioxoimidazolidin-4-one derivative can significantly alter the compound's activity. mdpi.comnih.gov

While no hybrid pharmacophores or bioisosteric modifications involving this compound have been specifically reported, the principles of these design strategies can be applied. The dodecyl group could be considered a lipophilic tail that could be paired with other pharmacophores to create hybrid molecules. For instance, it could be linked to a head group known to interact with a specific receptor, with the dodecyl chain serving to anchor the molecule in the lipid bilayer of the cell membrane.

Emerging Research Directions and Future Perspectives for 1 Dodecylimidazolidine 2,4 Dione

Potential Applications in Advanced Materials Science

The distinct molecular structure of 1-Dodecylimidazolidine-2,4-dione, featuring a hydrophilic imidazolidine-2,4-dione group and a long hydrophobic dodecyl chain, suggests significant potential in the field of advanced materials science. This amphiphilic nature is a key driver for its prospective use as a functional building block for polymers, a surface-modifying agent, and a component in self-assembling systems.

Future research could explore the incorporation of this compound as a monomer in polymerization reactions. The resulting polymers would feature pendant hydantoin (B18101) groups along a polyethylene-like backbone, potentially offering unique thermal, mechanical, and adhesive properties. The hydantoin moiety, with its capacity for hydrogen bonding, could introduce a degree of order and strength to the polymer matrix. These materials could find applications in specialized coatings, adhesives, or as additives to modify the surface properties of commodity plastics.

The surfactant-like character of the molecule also indicates its potential for use in the stabilization of emulsions and foams or as a corrosion inhibitor for metals, where the molecule could form a protective monolayer on the material's surface. Furthermore, in aqueous environments, these molecules could self-assemble into micelles or vesicles. Such nanostructures are valuable in drug delivery systems, where they can encapsulate and transport therapeutic agents. The imidazolidine-2,4-dione core could also be functionalized to enable targeted delivery or stimuli-responsive release of the encapsulated cargo.

Development of Novel Derivatization and Scaffold Modification Strategies

The imidazolidine-2,4-dione scaffold is a versatile platform for chemical modification, allowing for the synthesis of a vast library of derivatives with tailored properties. For this compound, future research will likely focus on derivatization at the remaining active sites of the heterocyclic ring, namely the N-3 and C-5 positions, to modulate its biological and material properties.

Strategic modifications could include:

Substitution at the N-3 Position: The secondary amine at the N-3 position is a prime site for introducing a wide range of functional groups. Alkylation, acylation, or arylation at this position can significantly alter the molecule's polarity, steric bulk, and hydrogen-bonding capability.

Substitution at the C-5 Position: The C-5 carbon can be substituted with one or two groups, often through methods like the Bucherer-Bergs reaction, which allows for the introduction of alkyl or aryl moieties. organic-chemistry.orgthieme-connect.com Introducing groups at this position can create chiral centers, leading to stereoisomers with potentially distinct biological activities.

These derivatization strategies allow for the creation of new chemical entities based on the this compound framework. For instance, attaching pharmacologically active moieties could lead to hybrid molecules with enhanced or entirely new therapeutic effects. semanticscholar.org

| Modification Site | Potential Functional Groups | Anticipated Outcome/Application |

|---|---|---|

| N-3 Position | Small alkyl chains, benzyl (B1604629) groups, phenyl rings, acyl groups | Modulate solubility, steric hindrance, and receptor binding affinity. organic-chemistry.orgthieme-connect.com |

| C-5 Position | Aryl groups, heterocyclic rings, spirocyclic moieties | Introduce chirality, enhance biological activity (e.g., anticancer, antimicrobial), and alter molecular shape for specific targets. nih.gov |

| Dodecyl Chain (N-1) | Introduction of unsaturation, branching, or functional groups (e.g., hydroxyl, amine) | Fine-tune amphiphilic properties, control self-assembly in material applications, and modify pharmacokinetic profiles. |

Multi-target Drug Design Approaches

Complex diseases such as cancer, diabetes, and neurodegenerative disorders often involve multiple biological pathways and targets. The traditional "one-target, one-drug" approach is frequently insufficient for treating such multifactorial conditions. Consequently, the paradigm is shifting towards multi-target drug design, where a single molecule is engineered to interact with two or more distinct biological targets. nih.gov

The imidazolidine-2,4-dione scaffold is an excellent candidate for developing such multi-target agents. Research on the structurally related thiazolidine-2,4-dione core has demonstrated success in creating dual inhibitors, for example, against cancer targets like EGFR and VEGFR-2. beilstein-journals.org This suggests a promising future for this compound as a foundational structure in polypharmacology.

By applying the derivatization strategies mentioned previously, functional groups known to bind to specific targets can be appended to the this compound core. For example, one part of the molecule could be designed to inhibit a specific enzyme, while another part targets a receptor protein. The long dodecyl chain might also contribute to this approach by anchoring the molecule within the lipid bilayer of cell membranes, facilitating interaction with membrane-bound targets. This strategy could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of developing drug resistance. nih.govyoutube.com

| Scaffold | Targets | Therapeutic Area | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione | EGFRT790M and VEGFR-2 | Cancer | beilstein-journals.org |

| Thiazolidine-2,4-dione Hybrids | Mycobacterium tuberculosis targets and first-line drugs (synergism) | Tuberculosis | youtube.com |

| Imidazolidine-2,4-dione | Protein Tyrosine Phosphatase-1B (PTP1B) and T-cell PTP | Diabetes | rsc.org |

| This compound (Prospective) | Kinases, Nuclear Receptors, Ion Channels | Cancer, Metabolic Diseases, Neurological Disorders | N/A |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and development of new chemical compounds is a traditionally slow and expensive process. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by accelerating the identification, design, and optimization of novel molecules. thieme-connect.comresearchgate.net For a compound like this compound and its potential derivatives, AI offers powerful tools to explore a vast chemical space efficiently.

AI/ML models can be trained on large datasets of existing imidazolidine-2,4-dione compounds and their known biological activities. These models can then predict the properties of new, hypothetical derivatives of this compound without the need for their physical synthesis and testing. bme.hu This predictive capability allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.

Key applications include:

Virtual Screening: AI algorithms can rapidly screen virtual libraries containing millions of potential derivatives against 3D models of biological targets to identify those with the highest predicted binding affinity. bme.hu

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, built around the imidazolidine-2,4-dione scaffold, that are optimized for specific properties like high potency and low toxicity. researchgate.net

Property Prediction: ML can forecast crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET) profiles, helping to eliminate compounds likely to fail in later stages of development. nih.gov

| AI/ML Application | Description | Impact on Discovery of this compound Derivatives |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in molecular structure with changes in biological activity. | Predicts the efficacy of new derivatives based on their chemical features. nih.gov |

| Molecular Docking Simulations | Computational simulation of a candidate molecule binding to a target receptor or enzyme. | Assesses binding affinity and mode of interaction for potential drug targets. rsc.org |

| Generative Adversarial Networks (GANs) | AI models that generate novel molecular structures optimized for desired properties. | Creates new, patentable imidazolidinedione-based compounds with high predicted activity. |

| Deep Learning for Protein Structure Prediction | AI, such as AlphaFold, predicts the 3D structure of target proteins from their amino acid sequence. | Enables structure-based design for derivatives even when the experimental protein structure is unknown. nih.gov |

Development of Sustainable and Scalable Synthetic Methodologies

As the potential applications of this compound and its derivatives expand, the need for efficient, environmentally friendly, and scalable synthetic methods becomes critical. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption in chemical manufacturing. nih.gov

Future research will focus on moving away from traditional multi-step syntheses that often require harsh reagents and solvents. Promising sustainable approaches for the synthesis of N-substituted hydantoins include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a key goal. nih.gov Microwave-assisted synthesis in water has been shown to be a rapid and eco-friendly strategy for preparing hydantoins. thieme-connect.com

Catalysis: The use of reusable, non-toxic catalysts can improve reaction efficiency and reduce waste. Recent work has shown the utility of novel nanocatalysts for the green synthesis of imidazolidine-2,4-dione derivatives. bme.hu

Biocatalysis: Employing enzymes, such as hydantoinases and carbamoylases, offers a highly selective and environmentally friendly route to produce chiral amino acids from hydantoin precursors. rsc.org This approach operates under mild conditions (neutral pH, room temperature) and can be used to generate specific stereoisomers, which is crucial for pharmaceutical applications.

Adopting these methodologies for the synthesis of this compound would not only reduce the environmental footprint but also make its large-scale production more economically viable for industrial and pharmaceutical applications. thieme-connect.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.